1,3-Benzodithiole
Overview
Description
1,3-Benzodithiole is a chemical compound with the molecular formula C7H6S2 . It has an average mass of 154.253 Da and a monoisotopic mass of 153.991089 Da .
Synthesis Analysis
There are several methods to synthesize 1,3-Benzodithiole. For instance, one study synthesized 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives containing a phenyl, 2-pyridyl, or 4-pyridyl group on the benzene moiety to investigate their molecular structure and semiconductor properties .Molecular Structure Analysis
The molecular structure of 1,3-Benzodithiole is characterized by the presence of a benzene moiety and two sulfur atoms . In the aforementioned study, molecular orbital calculations revealed that the highest occupied molecular orbitals were distributed on the TP-BT moieties, and the lowest unoccupied molecular orbitals were located on the introduced aryl substituents .Chemical Reactions Analysis
1,3-Benzodithiole can participate in various chemical reactions. For example, one study discussed the reactions of 1,3-benzodithiole-2-thione and ethylene trithiocarbonate with benzyne .Physical And Chemical Properties Analysis
1,3-Benzodithiole is a solid at room temperature . It has a molecular weight of 154.26 .Scientific Research Applications
Dye Applications
- Functional Dyes : Compounds containing 1,3-benzodithiole have been explored for their application as functional dyes, particularly in carbonless duplicating systems. Some derivatives, like 1,1-bis(p-dimethylaminophenyl)-2-(1',3'-benzodithiol-2'-yl)ethylene, develop color on silica gel and exhibit good fastness to light (Horiike et al., 1985).
Synthetic Chemistry
- Synthesis of 1,3-Benzodithiolylium Salts : Research has been conducted on the synthesis of various 1,3-benzodithiolylium salts, which have shown potential in reactions with a wide range of nucleophilic reagents. These salts are valuable in the synthesis of other 1,3-benzodithioles (Nakayama et al., 1976).
- Reactions and Synthetic Applications : The chemistry of 2-alkoxy-1,3-benzodithioles and 1,3-benzodithiolium salts, particularly focusing on synthetic applications, has been a subject of study. The preparation and applications of these reagents have been detailed in various research works (Nakayama, 1985).
Antifungal Activity
- Antifungal Properties : Certain derivatives of 1,3-benzodithiole have been evaluated for antifungal activity. Specifically, 2-monosubstituted 1,3-benzodithiols, such as the 2-phenyl substituted derivative, have shown promising antifungal properties (Mazza et al., 1980).
Molecular Electronics
- Molecular Junctions : In the field of molecular electronics, 1,4'-benzenedithiol, a related compound to 1,3-benzodithiole, has been extensively studied. Research has shown that the molecular orbitals in these compounds can be manipulated by mechanical forces, affecting charge transport in molecular junctions (Bruot et al., 2011).
Stereochemistry
- Stereochemical Studies : The stereochemical properties of various derivatives of 1,3-benzodithiole have been studied, including the S-monooxygenation of 2-methyl-1,3-benzodithiole. Such studies have relevance in both chemical synthesis and biological chemistry (Cashman et al., 1992).
Electrochemical Properties
- Silicon and Tin Substitution : The electrochemical behavior of silicon- and tin-substituted 1,3-benzodithioles has been investigated, revealing that such substitutions can significantly lower the oxidation potentials of these compounds, enhancing their electron-donating abilities (Nishiwaki et al., 1996).
Safety And Hazards
Future Directions
Research on 1,3-Benzodithiole is ongoing. One study suggested that gut bacteria could hydrolyze glucosinolates in the absence of plant myrosinase, but they do so poorly unless pre-fed glucosinolate-containing diets . This finding could have implications for the use of 1,3-Benzodithiole in dietary supplements or medications.
properties
IUPAC Name |
1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLNPZTRYNCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482211 | |
Record name | 1,3-Benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole | |
CAS RN |
274-30-6 | |
Record name | 1,3-Benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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